
N-(4-méthyl-2-phényl-1,3-thiazol-5-yl)carbamate de tert-butyle
Vue d'ensemble
Description
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a hydrogen or any alkyl group .
Molecular Structure Analysis
The molecular structure of carbamates consists of a carbonyl group (C=O) and an amine group (NH2) linked by an ester group .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis .Physical and Chemical Properties Analysis
Physical and chemical properties of carbamates can vary widely depending on their structure. They can be solid or liquid at room temperature, and their solubility in water and organic solvents can also vary .Applications De Recherche Scientifique
Synthèse de la céftolozane
Ce composé est un intermédiaire important dans la synthèse de la céftolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La céftolozane est dérivée de la modification structurelle de la FK518 et présente une bonne tolérance, un large spectre antibactérien et une forte activité contre les bactéries Gram-positives et Gram-négatives, y compris Pseudomonas aeruginosa et les souches multirésistantes .
Synthèse catalysée par le palladium
Carbamate de tert-butyle : les dérivés sont utilisés dans la synthèse catalysée par le palladium des anilines N-Boc-protégées . Ce processus est crucial pour la préparation des anilines, qui sont des intermédiaires précieux dans l'industrie pharmaceutique pour la production de divers médicaments.
Synthèse de pyrroles tétrasubstitués
Le composé est utilisé dans la synthèse de pyrroles tétrasubstitués, qui sont fonctionnalisés par des groupes ester ou cétone en position C-3 . Ces pyrroles ont des applications significatives en chimie médicinale en raison de leur présence dans de nombreuses molécules bioactives.
Précurseur d'analogues de la pipéridine
Il sert de précurseur pour des dérivés sélectifs, permettant d'accéder à de nouveaux composés qui explorent des espaces chimiques complémentaires aux systèmes cycliques de la pipéridine. Les dérivés de la pipéridine constituent une classe de composés organiques souvent utilisés dans les produits pharmaceutiques et comme réactifs chimiques.
Amination réductrice
Le groupe carbamate de tert-butyle est impliqué dans les processus d'amination réductrice, qui sont couramment utilisés dans l'industrie pharmaceutique pour la construction de liaisons C–N . Cela est dû à sa simplicité opérationnelle et à la large gamme de protocoles disponibles pour cette transformation.
Synthèse de dérivés du pyrazole
Le composé est utilisé dans la synthèse efficace en une seule étape de dérivés du pyrazole, qui sont importants pour leur large gamme d'activités physiologiques et pharmacologiques . Ces activités font des dérivés du pyrazole un échafaudage prometteur pour la découverte de nouveaux principes actifs pharmaceutiques.
Mécanisme D'action
Mode of Action
It’s worth noting that the compound’s structure contains a thiazole ring, which is known to interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound’s polar structure suggests that it may have good solubility in polar solvents, which could potentially influence its absorption and distribution .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Cellular Effects
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase can enhance cholinergic signaling, leading to improved cognitive function. Moreover, its interaction with β-secretase can reduce the formation of amyloid-beta peptides, potentially mitigating the progression of Alzheimer’s disease . These effects highlight the compound’s potential therapeutic applications in neurodegenerative disorders.
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, the compound inhibits β-secretase by binding to its active site, reducing the production of amyloid-beta peptides . These molecular interactions underline the compound’s potential as a therapeutic agent for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its inhibitory effects on acetylcholinesterase and β-secretase are sustained, suggesting its potential for chronic therapeutic use
Dosage Effects in Animal Models
The effects of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and β-secretase, leading to improved cognitive function and reduced amyloid-beta production . At high doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues, such as the brain, are critical for its therapeutic efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its delivery and effectiveness.
Subcellular Localization
The subcellular localization of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications These localizations influence its interactions with biomolecules and its overall biochemical effects
Propriétés
IUPAC Name |
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOBSGFPJMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


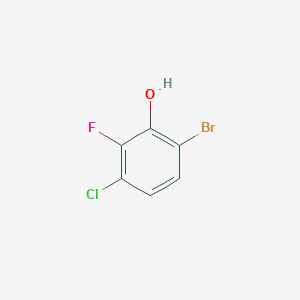


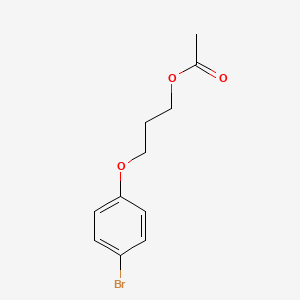

![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)

![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)
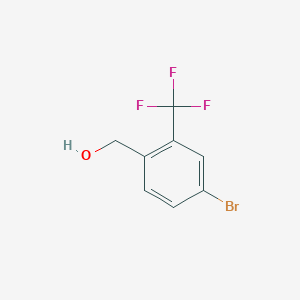

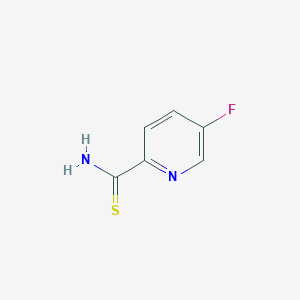
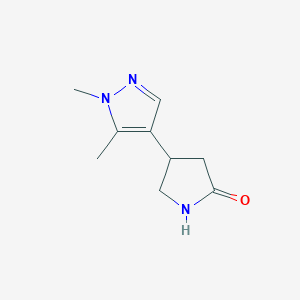
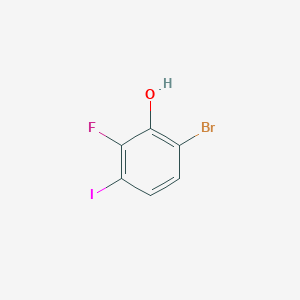
![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)
